Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone
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Overview
Description
Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone, also known as FMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and material science. FMP is a heterocyclic compound that contains a furan ring, a pyridine ring, and a pyrazine ring.
Mechanism of Action
The mechanism of action of Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone varies depending on its application. In the case of its antitumor activity, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. In the case of its acetylcholinesterase inhibitory activity, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone binds to the active site of the enzyme and prevents the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. In the case of its antifungal activity, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone disrupts the cell membrane of fungal pathogens, leading to their death.
Biochemical and Physiological Effects:
Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been shown to have various biochemical and physiological effects depending on its application. In the case of its antitumor activity, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been shown to induce apoptosis, or programmed cell death, in cancer cells. In the case of its acetylcholinesterase inhibitory activity, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been shown to improve cognitive function in animal models of Alzheimer's disease. In the case of its antifungal activity, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been shown to inhibit the growth of fungal pathogens and protect plants from disease.
Advantages and Limitations for Lab Experiments
The advantages of using Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone in lab experiments include its relatively simple synthesis method, its diverse applications in various fields of scientific research, and its potential as a drug candidate for the treatment of various diseases. The limitations of using Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone in lab experiments include its relatively low solubility in water, which can make it difficult to work with, and its potential toxicity, which requires careful handling and disposal.
Future Directions
There are several future directions for research on Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone. In medicine, further studies are needed to investigate the potential of Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone as a drug candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In agriculture, further studies are needed to investigate the potential of Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone as a biopesticide and to optimize its antifungal activity against plant pathogens. In material science, further studies are needed to investigate the potential of Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone as a building block for the synthesis of functional materials with unique properties.
Synthesis Methods
Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone can be synthesized by the reaction of 2-furaldehyde, 2-aminopyridine, and methyl isocyanoacetate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction proceeds through a multicomponent reaction mechanism, and the yield of Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst concentration.
Scientific Research Applications
Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been investigated for its potential applications in various fields of scientific research. In medicine, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been shown to have antitumor activity by inhibiting the growth of cancer cells. Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. In agriculture, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been shown to have antifungal activity against plant pathogens, and it has been investigated as a potential biopesticide. In material science, Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone has been used as a building block for the synthesis of functional materials such as fluorescent dyes and liquid crystals.
properties
IUPAC Name |
furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-15-7-8-16(10-4-2-6-14-12(10)15)13(17)11-5-3-9-18-11/h2-6,9H,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTFMIUGGBBPED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C2=C1N=CC=C2)C(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Furan-2-yl-(4-methyl-2,3-dihydropyrido[2,3-b]pyrazin-1-yl)methanone |
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